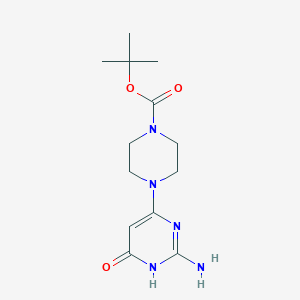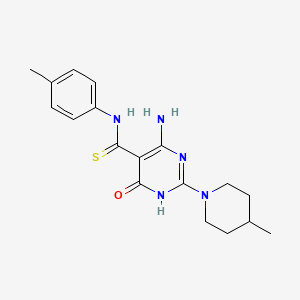
tert-butyl 4-(2-amino-6-oxo-1,6-dihydro-4-pyrimidinyl)-1-piperazinecarboxylate
説明
Tert-butyl 4-(2-amino-6-oxo-1,6-dihydro-4-pyrimidinyl)-1-piperazinecarboxylate, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用機序
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell development and function. Upon binding of antigens to the tert-butyl 4-(2-amino-6-oxo-1,6-dihydro-4-pyrimidinyl)-1-piperazinecarboxylate, BTK is activated and phosphorylates downstream signaling molecules, leading to the activation of various transcription factors and ultimately promoting B-cell survival and proliferation. TAK-659 binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, TAK-659 has been shown to have other biochemical and physiological effects. Studies have shown that TAK-659 can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in the treatment of autoimmune diseases. TAK-659 has also been shown to have a favorable safety profile in preclinical and clinical studies, with no significant adverse events reported.
実験室実験の利点と制限
One advantage of using TAK-659 in lab experiments is its high specificity for BTK. Unlike other BTK inhibitors that also target other kinases, TAK-659 has been shown to be highly selective for BTK, reducing the risk of off-target effects. However, one limitation of using TAK-659 is its relatively short half-life, which may require frequent dosing in in vivo studies.
将来の方向性
There are several future directions for the development and application of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies for the treatment of B-cell malignancies. Studies have shown that combining BTK inhibitors with other agents such as PI3K inhibitors or anti-CD20 antibodies can enhance their anti-tumor effects. Another area of interest is the potential use of TAK-659 in the treatment of autoimmune diseases, as suggested by its ability to inhibit pro-inflammatory cytokine release. Further studies are needed to explore these potential applications of TAK-659.
科学的研究の応用
TAK-659 has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In vitro studies have shown that TAK-659 inhibits BTK activity in a dose-dependent manner, leading to the inhibition of downstream signaling pathways and ultimately inducing apoptosis in B-cells. In vivo studies using mouse models of CLL and NHL have demonstrated that TAK-659 is effective in reducing tumor growth and prolonging survival.
特性
IUPAC Name |
tert-butyl 4-(2-amino-6-oxo-1H-pyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-13(2,3)21-12(20)18-6-4-17(5-7-18)9-8-10(19)16-11(14)15-9/h8H,4-7H2,1-3H3,(H3,14,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBFPQAYHHJUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-amino-6-oxo-1,6-dihydropyrimidin-4-yl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B3730243.png)
![3-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730269.png)
![2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B3730272.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B3730274.png)
![2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730276.png)
![2-[(2-furylmethyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B3730283.png)
![5-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730293.png)
![3-(1-piperidinyl)-2,7-dihydro-1H-indeno[1',2':4,5]pyrido[2,3-d]pyrimidin-1-one](/img/structure/B3730296.png)
![pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B3730300.png)
![3-[(3-acetylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B3730306.png)
![5-methyl-7,8-dihydro-6H-[1,2,4]triazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepin-6-one](/img/structure/B3730311.png)
![N-(2-ethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3730325.png)
